molecular formula C11H15N B2497360 (3-Phenylcyclobutyl)methanamine CAS No. 1232062-11-1

(3-Phenylcyclobutyl)methanamine

Cat. No.: B2497360
CAS No.: 1232062-11-1
M. Wt: 161.248
InChI Key: OAYZCUQCMUYZBG-JGZJWPJOSA-N
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Description

(3-Phenylcyclobutyl)methanamine: is an organic compound with the molecular formula C₁₁H₁₅N It is a derivative of cyclobutane, where a phenyl group is attached to the third carbon of the cyclobutane ring, and a methanamine group is attached to the first carbon

Properties

IUPAC Name

(3-phenylcyclobutyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYZCUQCMUYZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclobutane Formation: The synthesis of (3-Phenylcyclobutyl)methanamine typically begins with the formation of the cyclobutane ring. This can be achieved through a involving a suitable diene and dienophile under high-pressure conditions.

    Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclobutyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methanamine Group Addition: The final step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the cyclobutyl halide reacts with ammonia or an amine under basic conditions.

Industrial Production Methods: Industrial production of (3-Phenylcyclobutyl)methanamine may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Phenylcyclobutyl)methanamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert (3-Phenylcyclobutyl)methanamine to its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclobutyl compounds.

Scientific Research Applications

Chemistry: (3-Phenylcyclobutyl)methanamine is used as a building block in organic synthesis. It is involved in the synthesis of various complex organic molecules and pharmaceuticals.

Biology: In biological research, (3-Phenylcyclobutyl)methanamine is studied for its potential effects on biological systems. It may act as a ligand for certain receptors or enzymes.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, (3-Phenylcyclobutyl)methanamine is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (3-Phenylcyclobutyl)methanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3-Phenylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (3-Phenylcyclobutyl)amine: Similar structure but without the methylene bridge.

    (3-Phenylcyclobutyl)carboxylic acid: Similar structure but with a carboxyl group instead of a methanamine group.

Uniqueness: (3-Phenylcyclobutyl)methanamine is unique due to the presence of both a phenyl group and a methanamine group attached to the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(3-Phenylcyclobutyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclobutane ring fused with a phenyl group and an amine functional group, which may influence its interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of (3-Phenylcyclobutyl)methanamine can be described as follows:

  • Chemical Formula : C12_{12}H15_{15}N
  • Molecular Weight : 189.26 g/mol
  • Functional Groups : Cyclobutane, phenyl, and amine groups.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various biological studies.

The biological activity of (3-Phenylcyclobutyl)methanamine is primarily linked to its interaction with specific receptors and enzymes in biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

  • Receptor Binding : It may act as a ligand for various receptors, modulating their activity.
  • Enzyme Interaction : The compound can influence enzymatic pathways, potentially affecting metabolic processes.

In Vitro Studies

Recent studies have explored the potential anti-tubercular activity of phenylcyclobutane derivatives, including (3-Phenylcyclobutyl)methanamine. A high-throughput screening identified several compounds with promising activity against Mycobacterium tuberculosis. Notably, structure-activity relationship (SAR) studies indicated that modifications to the phenyl group significantly impacted the antibacterial efficacy .

CompoundActivity (MIC µM)Target
PCB-191.25MmpL3
PCB-210.63MmpL3
PCB-321.6MmpL3

These findings suggest that (3-Phenylcyclobutyl)methanamine may share similar mechanisms of action as other phenylcyclobutane derivatives targeting the MmpL3 protein, which is essential for bacterial survival .

Case Studies

  • Anti-tubercular Activity :
    • A study examining the efficacy of various phenylcyclobutane carboxamides found that modifications to the cyclobutane structure could enhance or diminish activity against resistant strains of Mycobacterium tuberculosis. The presence of specific functional groups was critical for maintaining activity against mutant strains exhibiting resistance due to mutations in the MmpL3 target .
  • Pharmacological Profiling :
    • Another investigation into (3-Phenylcyclobutyl)methanamine revealed its potential as a precursor in synthesizing novel therapeutic agents aimed at treating neurological disorders. The compound's ability to cross the blood-brain barrier was assessed, indicating favorable pharmacokinetic properties that could be exploited in drug design.

Comparison with Similar Compounds

The uniqueness of (3-Phenylcyclobutyl)methanamine lies in its structural features compared to similar compounds:

Compound NameStructure TypeUnique Features
1-(3-Phenylpropyl)amineAliphatic AmineLonger alkyl chain; different receptor interactions
4-(2-Aminophenyl)butanamideAromatic AmineContains an amide group; different pharmacological properties
(3-Phenylcyclobutyl)carboxylic acidCarboxylic AcidContains a carboxylic group; alters solubility and reactivity

These comparisons highlight how the cyclobutane structure combined with a phenyl group may confer distinct pharmacological properties that differentiate it from structurally similar compounds.

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